molecular formula C11H14N2O2 B1287029 (3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone CAS No. 464912-88-7

(3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone

Cat. No. B1287029
CAS RN: 464912-88-7
M. Wt: 206.24 g/mol
InChI Key: LIJGLNSBRKUJGF-UHFFFAOYSA-N
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Description

The compound "(3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone" is a chemical entity that appears to be related to a class of compounds with potential pharmacological properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that can yield a variety of substituted methanones. For instance, the synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives involves a series of steps that result in compounds with anticonvulsant activities . Similarly, the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile is achieved through a one-pot, three-component reaction at room temperature . These methods could potentially be adapted for the synthesis of "(3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone."

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as NMR, MS, and X-ray single crystal diffraction . The structure can significantly influence the compound's electronic absorption, excitation, and fluorescence properties, as seen in the study of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones . These compounds exhibit dual fluorescence and their electronic properties are affected by the solvent's polarity and hydrogen-bonding abilities.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their interactions with biological targets. For example, certain derivatives of the synthesized methanones act as sodium channel blockers and show anticonvulsant activity . The compound [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone has been synthesized as a bioisostere of an aldose reductase inhibitor and shows potent in vitro activity . These findings suggest that "(3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone" may also interact with biological targets in a similar manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this class are influenced by their molecular structure. For instance, the presence of an intramolecular NH…O hydrogen bond can stabilize certain conformations and affect the energy of molecular orbitals . The substitution patterns on the rings can lead to hyper-conjugation and influence the compound's stability and reactivity . These insights can be applied to predict the properties of "(3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone."

properties

IUPAC Name

(3-amino-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-9-5-3-4-8(10(9)14)11(15)13-6-1-2-7-13/h3-5,14H,1-2,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJGLNSBRKUJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C(=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609732
Record name (3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone

CAS RN

464912-88-7
Record name (3-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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